2-Aminocyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4(3)6/h3H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVOAGSPZMGWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminocyclobutan 1 One and Its Precursors
Direct Synthetic Routes to 2-Aminocyclobutan-1-one
Direct synthetic strategies focus on constructing the this compound core from acyclic precursors or by functionalizing a pre-formed cyclobutanone (B123998) ring.
Methods Involving Cyclization Reactions
The construction of the cyclobutanone framework is a critical step in the synthesis of this compound derivatives. A key precursor, 1,2-bis(trimethylsilyloxy)cyclobutene (B91658), is effectively prepared via an acyloin cyclization of dimethyl succinate in the presence of trimethylsilyl chloride luc.edu. This cyclobutene derivative serves as a versatile and reactive intermediate for the subsequent introduction of the amino group.
Amination of Cyclobutanone Derivatives
A prevalent and effective method for synthesizing protected this compound derivatives involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with a range of weakly nucleophilic nitrogen compounds. luc.eduluc.edu This reaction is typically performed under acidic conditions, with 1M HCl in ether being identified as a general and reproducible condition luc.edu. Various nitrogen nucleophiles, including carbamates, amides, and sulfonamides, react efficiently to produce the corresponding N-substituted 2-aminocyclobutanones in modest to excellent yields luc.eduluc.edu.
The scope of this reaction has been explored with different nucleophiles, demonstrating its utility for creating a library of aminocyclobutanone derivatives. Sulfonamides and carbamates generally provide high to good yields, respectively. While benzamide reacts well, lower yields are often observed with substituted benzamides or simple alkyl amides. The reaction is less successful with most anilines, although exceptions like 4-cyanoaniline can provide the desired product in lower yields luc.edu.
| Entry | Nitrogen Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | N-Benzyl benzylcarbamate | N-Benzyl-N-(benzyloxycarbonyl)-2-aminocyclobutan-1-one | 60 |
| 2 | Benzyl (B1604629) carbamate (B1207046) | N-(Benzyloxycarbonyl)-2-aminocyclobutan-1-one | 69 |
| 3 | Benzamide | N-Benzoyl-2-aminocyclobutan-1-one | 70 |
| 4 | p-Toluene sulfonamide | N-(p-Toluenesulfonyl)-2-aminocyclobutan-1-one | 91 |
| 5 | Methane sulfonamide | N-(Methylsulfonyl)-2-aminocyclobutan-1-one | 85 |
| 6 | 4-Cyanoaniline | N-(4-Cyanophenyl)-2-aminocyclobutan-1-one | 35 |
Another approach involves the reaction of 2-hydroxycyclobutanone with secondary amines under mild, neutral conditions to form N,N-disubstituted 2-aminocyclobutanones. researchgate.net Optimal yields are achieved when the 2-hydroxycyclobutanone is generated in situ from the hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobutene researchgate.net.
Transformations from Substituted Cyclobutane (B1203170) Precursors
An alternative strategy utilizes a stable, protected cyclobutane synthon which can be functionalized and subsequently converted to the target ketone. The hydrochloride salt of 2,2-dimethoxycyclobutan-1-amine serves as a modular synthon for this purpose researchgate.netnih.gov. This approach allows for the convenient synthesis of various amide and sulfonamide derivatives of this compound researchgate.netnih.gov.
The synthesis involves coupling the amine salt with various carboxylic acids, acid chlorides, or sulfonyl chlorides nih.gov. The resulting N-acylated or N-sulfonylated dimethyl acetal intermediate is then hydrolyzed under acidic conditions to deprotect the ketone, affording the final 2-acylamino or 2-sulfonamido cyclobutanone products nih.govluc.edu. This method provides a facile route to a diverse library of peptidomimetic cyclobutanones for applications such as enzyme inhibitor screening nih.govluc.edu.
Indirect Synthetic Pathways to this compound
Indirect routes to this compound typically involve the synthesis of a cyclobutane precursor with a different oxidation state at the C1 position, followed by a final transformation to install the ketone.
Oxidation of 2-Aminocyclobutan-1-ol and its Stereoisomers
The oxidation of 2-aminocyclobutan-1-ol and its various stereoisomers, such as (1R,2R)-2-aminocyclobutan-1-ol, presents a direct pathway to the corresponding 2-aminocyclobutanone. This transformation requires the selective oxidation of the secondary alcohol to a ketone. The reaction can be accomplished using common stoichiometric oxidizing agents, including potassium permanganate and chromium trioxide.
While stoichiometric oxidants are effective, catalytic methods offer a more sustainable alternative. The production of amino acids through the direct, oxygen-based oxidation of amino alcohols using heterogeneous catalysts is a viable approach. Gold-based catalysts have shown promise for these transformations, as they are less susceptible to the active-site blocking by nitrogen atoms that can poison platinum or palladium catalysts. However, the presence of the amino group can still negatively impact catalytic performance and lead to deactivation. Successful oxidation of amino alcohols with gold catalysts often requires the addition of a base and carefully controlled reaction conditions to maximize selectivity for the desired amino acid or, in this case, aminoketone.
Reagent-Based Oxidations
A common and direct method for the synthesis of ketones involves the oxidation of a corresponding secondary alcohol. In the context of this compound, this would involve the oxidation of a suitably protected 2-aminocyclobutanol precursor. The amino group must be protected prior to oxidation to prevent unwanted side reactions. A variety of modern, mild oxidizing agents are suitable for this transformation, minimizing the risk of over-oxidation or degradation of the strained cyclobutane ring.
Two prominent examples of such reagent-based oxidations are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine. adichemistry.com It is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org The reaction proceeds through an alkoxysulfonium ylide intermediate which collapses to form the ketone, dimethyl sulfide, and triethylammonium chloride. wikipedia.org
Dess-Martin Periodinane (DMP) Oxidation : The Dess-Martin periodinane is a hypervalent iodine reagent that offers the advantage of reacting under neutral pH and at room temperature. wikipedia.orgwikipedia.org This makes it particularly useful for sensitive substrates. The reaction is typically performed in chlorinated solvents like dichloromethane and is known for its high yields and simplified workup procedures. wikipedia.orgcommonorganicchemistry.com
The general scheme for these oxidations would involve the initial protection of the amino group of 2-aminocyclobutanol (e.g., as a carbamate), followed by oxidation to the protected this compound, and a final deprotection step to yield the target compound.
| Oxidation Method | Reagents | Typical Conditions | Advantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), Anhydrous conditions | Mild, High yields, Tolerates many functional groups adichemistry.comalfa-chemistry.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, Neutral pH, Chlorinated solvent | Mild, Fast reaction times, High chemoselectivity wikipedia.orgwikipedia.org |
Derivatization of Cyclobutanone Oxime Intermediates
Cyclobutanone oxime serves as a versatile intermediate in the synthesis of nitrogen-containing cyclobutane derivatives. The oxime functionality can be derivatized or transformed to introduce the desired amino group at the C2 position.
One strategy involves the copper-catalyzed domino cyclization of anilines with cyclobutanone oxime to produce spirotetrahydroquinoline derivatives. While not directly yielding this compound, this demonstrates the reactivity of the oxime as a precursor for forming new carbon-nitrogen bonds and complex heterocyclic systems.
A more direct approach involves the reduction of the cyclobutanone oxime. The oxime can be reduced to the corresponding amine, 2-aminocyclobutanol, which can then be oxidized to this compound as described in the previous section. Alternatively, modifications of the Beckmann rearrangement or related reactions of oxime derivatives can be envisioned to install the amino functionality.
Recent research has also explored the sulfuryl fluoride (SO₂F₂)-mediated ring-opening cross-coupling of cyclobutanone oxime derivatives with alkenes. This method leads to the formation of δ-olefin-containing aliphatic nitriles, showcasing a pathway where the C-C bond of the cyclobutane ring is cleaved, initiated by the activation of the N-O bond of the oxime. This highlights the utility of cyclobutanone oxime as a precursor for linear molecules as well.
Reduction of Nitro-Cyclobutanol Derivatives
A plausible, though less commonly cited, synthetic route to this compound involves the use of nitro-cyclobutanol derivatives as precursors. This multistep strategy would be based on two fundamental and well-established organic transformations: the reduction of a nitro group to a primary amine and the oxidation of a secondary alcohol to a ketone.
The hypothetical pathway would commence with a 2-nitrocyclobutanol intermediate. The key steps would be:
Reduction of the Nitro Group : The nitro group is a versatile functional group that can be readily reduced to an amine by various methods. Common reduction conditions include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or chemical reduction using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). This step would transform the 2-nitrocyclobutanol into 2-aminocyclobutanol.
Oxidation of the Alcohol : Following the reduction, the resulting 2-aminocyclobutanol would be oxidized to the target ketone, this compound. As the molecule now contains a primary amine, this amino group would need to be protected before the oxidation step to prevent side reactions. The oxidation of the secondary alcohol to the ketone could then be achieved using standard oxidizing agents as detailed in section 2.2.1.2.
While this represents a theoretically sound synthetic strategy, specific examples detailing the synthesis of this compound via this particular nitro-cyclobutanol route are not prominently featured in the surveyed literature, suggesting other methods may be more efficient or practical.
Advanced Synthetic Strategies
More sophisticated methods for constructing the this compound core involve reactions that build the cyclobutane ring itself, often with control over stereochemistry.
Photochemical [2+2] Cycloaddition Reactions in Cyclobutane Formation
The [2+2] photocycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. This reaction involves the union of two doubly bonded systems (e.g., two alkenes or an alkene and a carbonyl group) under photochemical conditions to form a four-membered ring. alfa-chemistry.com This method is particularly valuable as it is often difficult to form strained four-membered rings using traditional thermal methods.
The reaction is typically initiated by the absorption of UV light by one of the alkene components, promoting it to an excited state. This excited molecule then reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane ring. Common sensitizers, such as acetone or benzophenone, can be used to facilitate the formation of the necessary triplet state for the reaction to proceed efficiently.
In the context of synthesizing precursors for this compound, a [2+2] cycloaddition could be employed between an alkene bearing a latent amino group (or a group that can be converted to an amine) and a ketene or another suitable alkene. The resulting cyclobutane could then be further functionalized to yield the final product. The high degree of regio- and stereoselectivity achievable in many [2+2] photocycloadditions makes this an attractive strategy for accessing complex and stereochemically defined cyclobutane structures. alfa-chemistry.com
| Reaction Type | Reactants | Conditions | Key Feature |
| Photochemical [2+2] Cycloaddition | Two alkene units | UV light, often with a sensitizer (e.g., acetone) | Direct formation of the cyclobutane ring alfa-chemistry.com |
Strecker Synthesis Approaches
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. luc.edu This three-component reaction can be adapted to synthesize this compound from cyclobutanone. The general process involves:
Imine Formation : Cyclobutanone reacts with ammonia (often from a source like ammonium (B1175870) chloride) to form a cyclobutyl imine intermediate. luc.edu
Cyanide Addition : A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), attacks the imine carbon to form an α-aminonitrile, in this case, 2-amino-1-cyanocyclobutane. luc.eduluc.edu
Hydrolysis : The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to a carboxylic acid. However, to obtain the target this compound, a modification of the workup or a related reaction would be necessary to convert the nitrile to a carbonyl group while retaining the amino group.
A more direct Strecker-type approach to this compound would involve the formation of the α-aminonitrile from cyclobutanone, followed by a selective hydrolysis or other transformation of the nitrile that yields the desired ketone. The traditional Strecker synthesis yields an amino acid, so this application represents a variation on the classical pathway. luc.edu
Strain-Driven Cyclization of Amino Alcohols
The inherent ring strain of cyclobutane (approximately 26 kcal/mol) makes its formation challenging, but this strain can also be exploited as a thermodynamic driving force in certain reactions. Strain-release driven syntheses have emerged as a powerful strategy for building complex cyclobutane scaffolds.
In the context of forming a this compound skeleton, a hypothetical strain-driven cyclization could involve a carefully designed acyclic amino alcohol precursor. Such a precursor would need to be activated in a way that a subsequent intramolecular cyclization to form the four-membered ring is favored. The relief of steric or conformational strain in the acyclic starting material could contribute to the driving force for the ring-forming step.
While direct cyclization of simple amino alcohols to form cyclobutanes is not a standard method, related strain-release strategies are known. For example, the ring-opening of highly strained systems like bicyclo[1.1.0]butanes can be driven by the release of their significant strain energy (around 64 kcal/mol) to generate functionalized cyclobutanes. While not a direct cyclization of an amino alcohol, these principles demonstrate how the thermodynamics of ring strain can be harnessed in synthesis. A tailored amino alcohol substrate, upon activation of the alcohol (e.g., conversion to a good leaving group), could potentially undergo an intramolecular nucleophilic substitution by the amino group to forge the cyclobutane ring, driven by favorable pre-organization of the reactive centers.
One-Pot Synthetic Procedures for Cyclobutanone Scaffolds
One-pot syntheses offer significant advantages by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. Several innovative one-pot methodologies have been developed for the construction of diverse cyclobutanone frameworks.
A prominent strategy involves the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by an in-situ oxidation to yield cyclobutanone. orgsyn.org This procedure provides a straightforward and rapid preparation of the parent cyclobutanone in a single operation, avoiding the isolation of the intermediate cyclobutanol. orgsyn.org The initial step is an acid-catalyzed ring expansion, which is then followed by oxidation. For instance, chromic acid in the presence of oxalic acid can be used for the oxidation step, which proceeds via a rapid co-oxidation mechanism. orgsyn.org
Another versatile one-pot approach is the synthesis of indolyl cyclobutanones. This method utilizes a tandem Brønsted acid-catalyzed activation of 2-hydroxycyclobutanone, which then undergoes a nucleophilic addition with an indole derivative. dntb.gov.uathieme.de This strategy allows for the direct incorporation of cyclobutanone fragments onto indole rings, producing a wide range of functionalized indolyl cyclobutanones in good to high yields. dntb.gov.uathieme-connect.com
Ring-enlargement reactions also provide an effective one-pot route to cyclobutanones. For example, 2-aryl-2-vinyl-cyclobutanones can be synthesized through the reaction of in-situ generated cyclopropanones with cinnamylsulfonium ylides. acs.org This process represents a formal carbene insertion into the three-membered ring, directly yielding the more complex cyclobutanone structure. acs.org
Table 1: Selected One-Pot Syntheses of Cyclobutanone Scaffolds
| Starting Materials | Key Reagents/Catalysts | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropylcarbinol | Concentrated HCl, CrO₃, Oxalic Acid | Cyclobutanone | 31–35% | orgsyn.org |
| 2-Hydroxycyclobutanone, Indole | TsOH | Indolyl cyclobutanone | up to 58% | thieme-connect.com |
| α-haloketones, Cinnamylsulfonium salts | Base | 2-Aryl-2-vinyl-cyclobutanone | Not specified | acs.org |
Scalable Synthetic Approaches for Research Scale-Up
Transitioning from laboratory-scale synthesis to producing larger, multi-gram or kilogram quantities for extensive research and preclinical studies requires robust and scalable methodologies. Several approaches for the synthesis of cyclobutanone and its precursors have been developed with scalability in mind.
One of the most practical and scalable routes to the basic cyclobutanone core begins with the acid-catalyzed rearrangement of the readily available cyclopropylcarbinol to cyclobutanol. orgsyn.org This rearrangement has been successfully scaled to produce 25–37 gram quantities of cyclobutanol. orgsyn.org The subsequent oxidation of cyclobutanol to cyclobutanone has been optimized for industrial-scale production. A patented method utilizing alkali or alkaline earth hypochlorite in the presence of an acid provides a simple, cost-effective, and environmentally conscious route to cyclobutanone. google.com This process has been demonstrated to yield 3.52 kg of high-purity cyclobutanone, highlighting its industrial applicability. google.com
For substituted cyclobutanes, photocatalysis offers a scalable route. The synthesis of donor-acceptor (D-A) cyclobutanes via a Cu(OAc)₂ or FeCl₃ catalyzed [2+2] cycloaddition has been successfully performed on a gram scale. researchgate.net Similarly, the photodimerization of trans-cinnamic acid has been developed into a scalable method for producing β-truxinic acid, a cis-cyclobutane-1,2-dicarboxylic acid, which serves as a versatile precursor.
The development of processes that eliminate the need for chromatographic purification is a key aspect of scalability. A notable example is the stereoselective and scalable process for preparing a methylcyclobutanol-pyridyl ether, a precursor for more complex molecules. This process was successfully applied to kilogram-scale synthesis by carefully controlling stereochemistry and avoiding chromatography. nih.gov
Table 2: Examples of Scalable Syntheses for Cyclobutanone and Precursors
| Product | Starting Material(s) | Scale | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Cyclobutanol | Cyclopropylcarbinol | 25-37 g | 57% | Straightforward acid-catalyzed rearrangement. | orgsyn.org |
| Cyclobutanone | Cyclobutanol | 3.52 kg | 64.75% | Oxidation with hypochlorite; suitable for industrial scale. | google.com |
| Methylcyclobutanol-pyridyl ether | Not specified | Kilogram-scale | Not specified | Elimination of chromatography; stereocontrol. | nih.gov |
| Donor-Acceptor Cyclobutanes | Alkenes | Gram-scale | Not specified | Catalyzed [2+2] cycloaddition. | researchgate.net |
| β-Truxinic Acid | trans-Cinnamic Acid | Not specified | Not specified | Scalable photodimerization of a metastable crystal form. |
Reactivity and Chemical Transformations of 2 Aminocyclobutan 1 One
Reactions at the Carbonyl Group
The carbonyl group in 2-Aminocyclobutan-1-one is an electrophilic center, making it susceptible to attack by nucleophiles. Its reactivity is also characterized by the acidity of the α-hydrogens, which allows for enolization and enolate formation.
Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com This process breaks the carbon-oxygen π-bond and results in the formation of a tetrahedral intermediate. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com
For this compound, these reactions can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. Under acidic catalysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more reactive towards weaker nucleophiles. chemistrysteps.com A common example is the formation of a cyanohydrin through the addition of cyanide (CN⁻), a reaction that creates a new carbon-carbon bond. libretexts.orgyoutube.com
| Nucleophile | Reagent Example | Product Type |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Water | Dilute Acid/Base | Hydrate (Gem-diol) |
| Alcohol | Methanol (CH₃OH) | Hemiacetal |
Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol tautomer. wikipedia.org This keto-enol tautomerism is an equilibrium process that can be catalyzed by either acid or base. libretexts.orgyoutube.com The enol form, while typically the minor component at equilibrium, is a key reactive intermediate. bham.ac.uk
Deprotonation of an α-hydrogen by a strong base generates an enolate anion. wikipedia.orglibretexts.org Enolates are powerful nucleophiles, with the negative charge delocalized between the α-carbon and the oxygen atom. libretexts.org Because this compound is an unsymmetrical ketone, two distinct enolates can be formed: the kinetic enolate and the thermodynamic enolate.
Kinetic Enolate: Formed by the rapid removal of the sterically most accessible proton, typically using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures. pitt.edu
Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as higher temperatures and weaker bases. pitt.edu
These enolates can react with various electrophiles, such as alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.com
| Base | Conditions | Major Product |
| Lithium Diisopropylamide (LDA) | THF, -78°C | Kinetic Enolate |
| Sodium Hydride (NaH) | THF, 25°C | Thermodynamic Enolate |
| Sodium Ethoxide (NaOEt) | Ethanol, 78°C | Thermodynamic Enolate |
Reactions Involving the Amino Group
The primary amino group in this compound contains a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.
The amino group is a potent nucleophile and can participate in nucleophilic substitution reactions, particularly SN2 reactions. basicmedicalkey.comlibretexts.org The lone pair on the nitrogen atom attacks an electrophilic carbon atom (e.g., on an alkyl halide), displacing a leaving group. youtube.comyoutube.com This initial reaction forms a secondary ammonium (B1175870) salt, which can then be deprotonated by a base (or another molecule of the amine) to yield a secondary amine. youtube.comyoutube.com The reaction can potentially proceed further to form tertiary amines and even quaternary ammonium salts if an excess of the alkyl halide is used. youtube.com
| Electrophile (Alkyl Halide) | Conditions | Product Type |
| Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃) | N-methyl-2-oxocyclobutylammonium salt |
| Benzyl (B1604629) Bromide (BnBr) | Excess Amine | N-benzyl-2-aminocyclobutan-1-one |
| Ethyl Bromide (CH₃CH₂Br) | Heat | N-ethyl-2-aminocyclobutan-1-one |
As a primary amine, this compound readily undergoes acylation to form amides. This is typically achieved by reacting the amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. youtube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. youtube.com Amides can also be formed directly from carboxylic acids using coupling agents that activate the carboxylic acid. nih.govnih.gov
Similarly, reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. The amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
| Reagent | Reagent Class | Product |
| Acetyl Chloride | Acyl Chloride | N-(2-oxocyclobutyl)acetamide |
| Acetic Anhydride | Acid Anhydride | N-(2-oxocyclobutyl)acetamide |
| Benzoic Acid / DCC | Carboxylic Acid / Coupling Agent | N-(2-oxocyclobutyl)benzamide |
| p-Toluenesulfonyl chloride | Sulfonyl Chloride | N-(2-oxocyclobutyl)-4-methylbenzenesulfonamide |
The reaction between the primary amino group of this compound and an aldehyde or another ketone results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comwikipedia.orgnih.gov This condensation reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. lumenlearning.comyoutube.com
The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. lumenlearning.comlibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the carbon-nitrogen double bond characteristic of an imine. chemistrysteps.comlibretexts.org The reaction is reversible and can be driven to completion by removing the water that is formed. nih.govlumenlearning.com
| Carbonyl Compound | Conditions | Product Type |
| Benzaldehyde | Mild Acid (e.g., p-TsOH), Toluene, Reflux | Schiff Base (Aldimine) |
| Acetone | Mild Acid, Heat | Schiff Base (Ketimine) |
| Cyclohexanone | Dean-Stark Apparatus | Schiff Base (Ketimine) |
Cyclobutane (B1203170) Ring Reactivity
The reactivity of the cyclobutane core in this compound is largely dictated by the desire to alleviate ring strain. This can be achieved through reactions that lead to the cleavage of one or more bonds of the four-membered ring.
Ring-Opening Reactions
Ring-opening reactions of cyclobutane derivatives can be initiated by various stimuli, including nucleophilic attack, electrophilic activation, or thermal and photochemical conditions. In the context of this compound, the presence of the carbonyl and amino groups introduces specific sites for reactivity that can facilitate the cleavage of the strained ring.
While specific examples of ring-opening reactions directly on the parent this compound are not extensively documented in readily available literature, the principles of cyclobutane reactivity suggest potential pathways. For instance, nucleophilic attack at the carbonyl carbon could be followed by a retro-Dieckmann-type reaction, leading to the formation of a γ-aminobutyric acid derivative. Similarly, activation of the carbonyl group with a Lewis acid could promote ring opening by a nucleophile.
In a related context, donor-acceptor cyclobutanes, which share some electronic similarities with this compound, have been shown to undergo ring-opening reactions with various nucleophiles. For example, cyclobutanes bearing geminal ester groups react with electron-rich arenes, thiols, and selenols in the presence of a Lewis acid like aluminum chloride to yield ring-opened products. This suggests that under appropriate conditions, the cyclobutane ring of this compound could be susceptible to similar transformations.
Table 1: Potential Ring-Opening Reactions of this compound Derivatives
| Substrate Analogue | Reagent/Conditions | Product Type | Potential Outcome for this compound |
| Donor-Acceptor Cyclobutanes | Electron-rich Arenes / AlCl₃ | γ-Aryl Butyrate Derivatives | γ-Aryl-γ-aminobutyric Acid Derivatives |
| Donor-Acceptor Cyclobutanes | Thiols / AlCl₃ | γ-Thio Butyrate Derivatives | γ-Thio-γ-aminobutyric Acid Derivatives |
Note: This table is based on analogous reactivity of similar cyclobutane systems and represents potential, rather than experimentally confirmed, reactions for this compound.
Ring Expansion Methodologies
The strain within the four-membered ring of this compound provides a thermodynamic driving force for ring expansion to less strained five- or six-membered rings. Several classical organic reactions can be envisioned to achieve this transformation.
One of the most relevant methods is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a β-amino alcohol with nitrous acid to generate a diazonium ion, which then undergoes a 1,2-alkyl shift, leading to a ring-expanded ketone. For this compound, this would first require reduction of the ketone to the corresponding 2-aminocyclobutanol. Subsequent treatment with nitrous acid could then, in principle, lead to the formation of a cyclopentanone (B42830) derivative. The Tiffeneau-Demjanov rearrangement is particularly useful for the one-carbon ring expansion of cyclic ketones. wikipedia.orghooghlywomenscollege.ac.inwikipedia.orgslideshare.netd-nb.info
Another potential avenue for ring expansion involves a tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion, which has been demonstrated to convert cyclobutanones into 4-substituted-5-hydroxy-γ-lactams. nih.gov This methodology could potentially be adapted for this compound derivatives.
Table 2: Potential Ring Expansion Methodologies for this compound
| Reaction Name | Precursor from this compound | Reagents | Expected Product |
| Tiffeneau-Demjanov Rearrangement | 2-Aminocyclobutanol | NaNO₂, HCl | Cyclopentanone derivative |
| Organocatalytic Semipinacol Rearrangement | Cyclobutanol allylic alcohol derivative | Chiral Brønsted Acid | Ring-expanded cyclopentanone |
Note: This table outlines potential synthetic pathways based on established ring expansion methodologies.
Rearrangement Processes
Rearrangement reactions offer another pathway to alleviate the strain of the cyclobutane ring in this compound, often leading to the formation of isomeric structures with different ring sizes or functional group arrangements.
A pertinent example is the Favorskii rearrangement , which typically occurs in α-halo ketones upon treatment with a base. wikipedia.orgmychemblog.com If a 2-halo-2-aminocyclobutan-1-one derivative were to be synthesized, it could potentially undergo a Favorskii-type rearrangement. In the case of cyclic α-halo ketones, this reaction famously leads to ring contraction. wikipedia.orgddugu.ac.in For a 2-halocyclobutanone system, this would involve the formation of a cyclopropanone (B1606653) intermediate, which would then be attacked by a nucleophile (such as an amine or alkoxide) to yield a cyclopropanecarboxylic acid derivative. The use of an amine as the base and nucleophile would result in the formation of a cyclopropanecarboxamide. ddugu.ac.in
The homo-Favorskii rearrangement is a related reaction that applies to β-halo ketones and cyclobutanones, also resulting in ring contraction. wikipedia.org This process proceeds through a cyclobutanone (B123998) intermediate and could be a potential rearrangement pathway for suitably substituted this compound derivatives. wikipedia.org
Table 3: Potential Rearrangement Processes for this compound Derivatives
| Rearrangement Name | Required Substrate Derivative | Reagents | Expected Product |
| Favorskii Rearrangement | 2-Halo-2-aminocyclobutan-1-one | Base (e.g., Amine) | Cyclopropanecarboxamide derivative |
| Homo-Favorskii Rearrangement | β-Halo derivative of 2-aminocyclobutanone | Base | Cyclopropanecarboxylic acid derivative |
Note: This table illustrates hypothetical applications of known rearrangement reactions to derivatives of this compound.
Derivatization and Functionalization Strategies of the 2 Aminocyclobutan 1 One Core
Installation of Amide and Sulfonamide Functionalities
The primary amino group of 2-aminocyclobutan-1-one is readily acylated or sulfonylated to furnish the corresponding amide and sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound.
The synthesis of N-(1-oxocyclobutan-2-yl) amides can be achieved through the reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides. nih.govnih.govgoogle.com This transformation typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
Similarly, sulfonamides of this compound can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. mdpi.comcbijournal.com This reaction is a common method for the synthesis of sulfonamides and is applicable to a wide range of sulfonyl chlorides. A study has reported the synthesis of various substituted 2-aminocyclobutanone derivatives, including amides and sulfonamides, by reacting weakly nucleophilic nitrogen derivatives with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) under acidic conditions. ucl.ac.ukgoogle.com
Table 1: Synthesis of Amide and Sulfonamide Derivatives of this compound
| Entry | Reactant 1 | Reactant 2 | Product |
| 1 | This compound | Acyl Chloride (R-COCl) | N-(1-oxocyclobutan-2-yl)amide |
| 2 | This compound | Sulfonyl Chloride (R-SO₂Cl) | N-(1-oxocyclobutan-2-yl)sulfonamide |
| 3 | 1,2-bis(trimethylsilyloxy)cyclobutene | Amide (R-CONH₂) | N-(1-oxocyclobutan-2-yl)amide |
| 4 | 1,2-bis(trimethylsilyloxy)cyclobutene | Sulfonamide (R-SO₂NH₂) | N-(1-oxocyclobutan-2-yl)sulfonamide |
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
The amino group of this compound can be readily converted into urea and thiourea functionalities. These moieties are known to act as hydrogen bond donors and acceptors, which can be crucial for molecular recognition in biological systems.
The synthesis of N-(1-oxocyclobutan-2-yl)urea derivatives is typically achieved by the reaction of this compound with an appropriate isocyanate (R-N=C=O). beilstein-journals.orgresearchgate.net This addition reaction is generally efficient and proceeds under mild conditions. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate.
Analogously, thiourea derivatives can be prepared by treating this compound with an isothiocyanate (R-N=C=S). researchgate.netijacskros.comorganic-chemistry.orguobabylon.edu.iq The reaction mechanism is similar to that of urea formation, with the sulfur atom of the isothiocyanate being less electronegative than the oxygen in an isocyanate, which can influence the reactivity.
Table 2: Synthesis of Urea and Thiourea Derivatives from this compound
| Entry | Reactant 1 | Reactant 2 | Product |
| 1 | This compound | Isocyanate (R-N=C=O) | N-(1-oxocyclobutan-2-yl)urea |
| 2 | This compound | Isothiocyanate (R-N=C=S) | N-(1-oxocyclobutan-2-yl)thiourea |
Heterocycle Formation via this compound Precursors
The this compound core is a valuable precursor for the synthesis of various heterocyclic systems. The presence of both an amino and a keto group within the strained four-membered ring allows for a range of cyclization and rearrangement reactions to form more complex molecular architectures.
Tryptamine (B22526) and its derivatives are an important class of indole-containing compounds with significant biological activities. rjptonline.orgmdpi.com A novel approach to densely functionalized tryptamines involves a tandem process starting from 2-hydroxycyclobutanones and aromatic amines. In this reaction, a 2-aminocyclobutanone is formed in situ, which then reacts with a second equivalent of an aniline (B41778) under acidic conditions. This sequence proceeds through an acid-induced depart-and-return rearrangement to yield tryptamine derivatives. youtube.com The conventional synthesis of tryptamines often requires multiple steps, making this cyclobutanone-based approach an efficient alternative. chemicalbook.com
Table 3: Key Steps in the Synthesis of Tryptamine Derivatives
| Step | Description |
| 1 | In-situ formation of 2-aminocyclobutanone from 2-hydroxycyclobutanone and an aromatic amine. |
| 2 | Reaction of the 2-aminocyclobutanone with a second equivalent of an aromatic amine. |
| 3 | Acid-induced rearrangement to form the final tryptamine derivative. |
Benzimidazoles are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of benzimidazole (B57391) derivatives can be achieved from this compound precursors. A common method involves the condensation of o-phenylenediamines with carbonyl compounds. jyoungpharm.orgorganic-chemistry.orgsemanticscholar.orgorientjchem.orgnih.gov In the context of this compound, its derivatives can serve as the carbonyl component in this cyclocondensation reaction. For instance, the reaction of a 2-aminocyclobutanone derivative with an o-phenylenediamine (B120857) under appropriate conditions can lead to the formation of a benzimidazole fused to a seven-membered ring through a series of intermediates.
β-Lactam antibiotics are a cornerstone of antibacterial therapy. The cyclobutanone (B123998) ring system is considered isosteric to the β-lactam ring. nih.govchemrxiv.org In these analogues, the cyclic amide of the β-lactam is replaced by an all-carbon cyclobutanone ring, with the amide nitrogen being substituted by a tertiary C-H alpha to the ketone. nih.govchemrxiv.org The investigation of cyclobutanone analogues of various β-lactam antibiotics has been an area of interest for several decades, initially as potential antibiotics and later as inhibitors of β-lactamase enzymes. nih.govchemrxiv.org The synthesis of these analogues often involves the construction of the functionalized cyclobutanone core, for which this compound can be a key starting material or intermediate.
1,2,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities and their ability to act as bioisosteres for ester and amide functionalities. rjptonline.orgnih.govresearchgate.netmdpi.comchim.it A common route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. researchgate.net To prepare such a derivative from this compound, a multi-step sequence would be necessary. This could involve converting the ketone functionality to a nitrile, followed by reaction with hydroxylamine (B1172632) to form the amidoxime. Subsequent acylation and cyclization would then yield the desired 1,2,4-oxadiazole (B8745197) derivative attached to the cyclobutane (B1203170) ring.
Introduction of Stereochemical Diversity through Derivatization
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis and derivatization of the this compound core is of significant interest. A variety of strategies have been employed to introduce stereochemical diversity, yielding enantiomerically enriched or diastereomerically pure derivatives.
One prominent approach is the asymmetric Strecker synthesis , which allows for the stereocontrolled introduction of the amino group. For instance, the reaction of a prochiral 2-substituted cyclobutanone with a chiral amine auxiliary, followed by the addition of a cyanide source, can lead to the formation of aminonitriles with high diastereoselectivity. Subsequent hydrolysis of the nitrile furnishes the corresponding chiral amino acid derivative.
Another effective strategy involves the diastereoselective functionalization of a pre-existing chiral this compound scaffold. This can be achieved by utilizing substrate-controlled or reagent-controlled methods. For example, the reduction of the carbonyl group can be performed using chiral reducing agents to yield diastereomerically enriched amino alcohols. Similarly, alkylation or acylation of the enolate derived from a chiral N-protected this compound can proceed with high diastereoselectivity, controlled by the stereochemistry of the existing chiral center.
The use of chiral auxiliaries attached to the amino group can also direct the stereochemical outcome of subsequent reactions. These auxiliaries can shield one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thereby inducing a specific stereoisomer. After the desired transformation, the auxiliary can be cleaved to reveal the chiral product.
Furthermore, enzymatic resolutions of racemic mixtures of this compound derivatives have been successfully employed to separate enantiomers, providing access to optically pure compounds.
These methodologies are crucial for the synthesis of libraries of stereochemically diverse this compound derivatives, which are invaluable for structure-activity relationship (SAR) studies in drug discovery.
| Strategy | Description | Key Outcome |
| Asymmetric Strecker Synthesis | Reaction of a prochiral cyclobutanone with a chiral amine auxiliary and a cyanide source. | High diastereoselectivity in the formation of aminonitriles. |
| Diastereoselective Functionalization | Substrate or reagent-controlled reactions on a chiral this compound scaffold. | Formation of diastereomerically enriched products (e.g., amino alcohols). |
| Chiral Auxiliaries | Temporary attachment of a chiral group to the amino function to direct subsequent reactions. | Stereocontrolled introduction of new functional groups. |
| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using enzymes. | Access to enantiomerically pure this compound derivatives. |
Regioselective Functionalization Techniques
The this compound core possesses multiple reactive sites: the amino group, the carbonyl group, and the α- and β-positions of the cyclobutane ring. Regioselective functionalization, the ability to selectively modify one of these sites in the presence of others, is essential for the targeted synthesis of complex derivatives.
The inherent difference in the reactivity of the functional groups is the primary basis for achieving regioselectivity. The amino group , being a nucleophile and a base, can be selectively acylated, alkylated, or sulfonylated under appropriate conditions. Protection of the amino group, often with carbamates like Boc or Cbz, is a common strategy to prevent its reaction while other parts of the molecule are being modified.
The carbonyl group is susceptible to nucleophilic attack. Its reactivity can be harnessed for reactions such as reduction to an alcohol, reductive amination, or the formation of imines and enamines. The choice of reagents and reaction conditions can allow for selective transformation of the ketone in the presence of other functionalities.
Functionalization of the cyclobutane ring itself presents a greater challenge but offers significant opportunities for structural diversification. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, leading to α-alkylation, α-acylation, or α-halogenation. The regioselectivity of enolate formation (between the C2 and C4 positions) can be controlled by the choice of base, solvent, and temperature.
Furthermore, ring-opening reactions of activated cyclobutane derivatives, such as epoxides, can proceed with high regioselectivity. For instance, the nucleophilic opening of a 2,3-epoxycyclobutan-1-one derivative can be directed to either the C2 or C3 position depending on the nature of the nucleophile and the reaction conditions, leading to the formation of highly functionalized derivatives. While this has been demonstrated in analogous systems like cyclooctanes, the principles are applicable to the cyclobutane core.
The development of regioselective methods is crucial for the efficient synthesis of complex molecules based on the this compound scaffold, avoiding the need for extensive protection-deprotection sequences.
| Reactive Site | Type of Reaction | Examples of Reagents/Conditions |
| Amino Group | Acylation, Alkylation, Sulfonylation | Acid chlorides, Alkyl halides, Sulfonyl chlorides in the presence of a base |
| Carbonyl Group | Reduction, Reductive Amination | Sodium borohydride, Sodium triacetoxyborohydride (B8407120) with an amine |
| α-Position (C2/C4) | Enolate Alkylation/Acylation | Lithium diisopropylamide (LDA) followed by an electrophile |
| Ring Functionalization | Epoxide Ring Opening | Nucleophiles (e.g., azides, thiols) under acidic or basic conditions |
Applications in Organic Synthesis and Chemical Biology Research
2-Aminocyclobutan-1-one as a Versatile Building Block for Complex Molecules
The distinct three-dimensional structure of the cyclobutane (B1203170) ring is frequently exploited to create molecular frameworks with specific spatial arrangements. This is particularly useful in drug design, where precise orientation of functional groups is critical for target binding. The ability to synthesize derivatives from the core this compound structure allows for the systematic exploration of chemical space to develop novel therapeutic agents, including potential antibiotics and antivirals. mdpi.comluc.edu The cyclobutane motif is found in a number of bioactive natural products, such as alkaloids, which have demonstrated a range of pharmacological activities. nih.gov
Incorporating conformationally restricted amino acids into peptides is a key strategy for improving their biological properties, such as stability and affinity for their targets. The rigid cyclobutane backbone is an effective tool for this purpose. semanticscholar.org By replacing native amino acids with cyclobutane-based analogues, such as (1S,2S)-2-aminocyclobutane-1-carboxylic acid, chemists can create peptides with well-defined secondary structures. nih.gov
This structural pre-organization can enhance binding to biological targets and improve metabolic stability. semanticscholar.org However, the degree of constraint is critical; an overly rigid backbone can sometimes preclude the adoption of a conformation necessary for biological activity, such as cell penetration. nih.govnih.gov The synthesis of hybrid β,γ-peptidomimetics containing a chiral cyclobutane-containing trans-β-amino acid has been explored to create novel cell-penetrating peptides. nih.gov These studies highlight the importance of the cyclobutane scaffold in designing peptidomimetics with tailored conformational properties. nih.gov
This compound serves as a key starting material for generating libraries of diverse small molecules for biological screening. mdpi.com Its structure can be readily modified, allowing for the creation of numerous derivatives with varied functionalities. This modular approach is central to modern drug discovery, enabling the rapid synthesis and evaluation of compounds for therapeutic potential. For instance, libraries of 2-amidocyclobutanones and 2-sulfonamidocyclobutanones have been prepared and screened for activity against promising antibiotic targets. mdpi.com Furthermore, computational drug design has identified N-functionalized α-aminocyclobutanones as potential ligands for crucial enzymes in viruses like SARS-CoV-2, leading to the synthesis of these compounds as potential antiviral agents. luc.edu
Design of Enzyme Inhibitors and Modulators
The electrophilic nature of the carbonyl group in the strained cyclobutanone (B123998) ring makes it an effective "warhead" for inhibiting certain classes of enzymes. luc.edunih.gov This reactivity, combined with the rigid scaffold that allows for precise positioning of binding groups, makes this compound derivatives attractive candidates for the design of potent and selective enzyme inhibitors.
Cyclobutanones are effective mimics of the tetrahedral transition states that occur during peptide bond hydrolysis by proteases. researchgate.netacs.org For serine proteases, the strained carbonyl of the cyclobutanone can react with the active site serine residue to form a stable, reversible hemiacetal adduct, thereby blocking the enzyme's catalytic activity. luc.edunih.gov
In the case of metalloproteases, such as metallo-β-lactamases (MBLs), the cyclobutanone exists in equilibrium with its corresponding hydrate. researchgate.net This hydrated form can interact with the active site metal ions (often zinc), mimicking the tetrahedral intermediate of substrate hydrolysis and leading to potent inhibition. researchgate.netnih.govnih.gov Crystallographic studies have confirmed that the hydrated cyclobutanone binds in the active site of MBLs, interacting with the catalytic zinc ion. nih.govnih.gov This mechanism has been explored in the development of inhibitors for metallo-γ-lactonases as well. acs.orgresearchgate.net
A significant application of this compound derivatives is in the development of novel antibiotics. One promising target is Diaminopimelate Desuccinylase (DapE), an essential enzyme in the lysine biosynthesis pathway of many bacteria that is absent in humans. Researchers have designed and synthesized libraries of α-aminocyclobutanone amides and sulfonamides, identifying several compounds with micromolar inhibitory potency against DapE. mdpi.com The most potent inhibitors from one study are detailed in the table below, demonstrating the effectiveness of this scaffold in targeting bacterial enzymes. mdpi.com
| Compound | Derivative Structure | IC₅₀ (µM) for DapE Inhibition |
|---|---|---|
| 3y | 4-methoxyphenylsulfonamide-D-valine derivative | 23.1 |
| 3k | 3,4,5-trimethoxyphenylamide derivative | 39.6 |
| 3v | Tosyl-L-Phenylalanine derivative | 45.7 |
| 3ae | Cbz-D-Phenylalanine derivative | 55.4 |
| 3ad | Cbz-L-Phenylalanine derivative | 69.8 |
Data sourced from a study on cyclobutanone inhibitors of DapE. mdpi.com
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them important targets for therapeutic intervention. mdpi.com The development of small-molecule CDK inhibitors has been a major focus of cancer drug discovery. mdpi.comresearchgate.net The effectiveness of these inhibitors relies on a molecular scaffold that can be appropriately substituted to achieve high affinity and selectivity for the ATP-binding pocket of a specific CDK. drugbank.com While various heterocyclic scaffolds, such as diaminothiazoles and oxindoles, have been successfully employed, the exploration of novel carbocyclic frameworks is an ongoing effort to identify new classes of inhibitors with improved properties. drugbank.comnih.gov The rigid, three-dimensional nature of the cyclobutane ring makes it a potentially valuable scaffold for the design of novel kinase inhibitors, where precise geometry is key to effective and selective binding.
Development of Antiviral Agents
The unique structural features of the cyclobutane ring have positioned this compound and its derivatives as a scaffold of interest in the design of novel antiviral therapeutics. Researchers have explored these compounds for their potential to inhibit key viral proteins, thereby disrupting the viral life cycle.
Inhibition of Viral Nonstructural Proteins (e.g., SARS-CoV-2 Nsp13 Helicase)
Recent research has highlighted the potential of 2-aminocyclobutanone derivatives as inhibitors of the SARS-CoV-2 Nsp13 helicase, an essential enzyme for viral replication. nih.govresearchgate.netopenmedicinalchemistryjournal.com The Nsp13 helicase is responsible for unwinding the viral RNA, a critical step in its replication and transcription. lifechemicals.com By targeting this enzyme, it is possible to halt viral propagation.
An in silico screening of a library of substituted α-aminocyclobutanones identified several analogs as potential inhibitors of SARS-CoV-2 nonstructural proteins. nih.govresearchgate.net Among these, the most promising hits were against the Nsp13 helicase. researchgate.net Molecular docking and dynamics simulations predicted that these compounds could bind to the helicase, and subsequent antiviral activity was confirmed. nih.govresearchgate.net
One notable finding was the identification of para-toluenesulfonyl (tosyl)-D-Phe-aminocyclobutanone hydrate as a robust hit against the Nsp13 helicase. nih.gov Intriguingly, some of the developed cyclobutanone-based inhibitors demonstrated higher activity against later variants of SARS-CoV-2 compared to the original wild-type strain. nih.govnih.gov This suggests that the Nsp13 helicase may be a critical bottleneck in the faster replication rates of newer variants, making it an even more effective target for these inhibitors. nih.govnih.gov
This line of research underscores the importance of cyclobutanones as a valuable medicinal chemistry scaffold for developing novel Nsp13 helicase inhibitors to combat current and future coronavirus variants. nih.govresearchgate.netopenmedicinalchemistryjournal.com
| Compound Class | Viral Target | Mechanism of Action |
| Substituted α-aminocyclobutanones | SARS-CoV-2 Nsp13 Helicase | Inhibition of RNA unwinding activity |
| para-toluenesulfonyl (tosyl)-D-Phe-aminocyclobutanone hydrate | SARS-CoV-2 Nsp13 Helicase | Binding to the helicase enzyme |
Role in Neuropharmacology Research (e.g., Neurotransmitter System Modulation)
While direct research specifically on this compound in neuropharmacology is limited in the available literature, the broader class of cyclobutane derivatives has been investigated for its potential to modulate neurotransmitter systems. The conformational constraint imposed by the cyclobutane ring can be a valuable tool in designing molecules that interact with specific receptors in the central nervous system (CNS).
Research into cyclobutane-containing compounds has shown a range of CNS activities. For instance, various derivatives of cyclobutanecarboxylic acid have been synthesized and evaluated for their effects on the CNS. Studies have revealed that urea (B33335) derivatives of cyclobutanecarboxylic acid exhibit CNS depressant properties. Furthermore, specific amide derivatives, such as N-cyclobutanecarbonyl morpholine, have shown activity in antagonizing tremors induced by tremorine. Another derivative, 1-cyclobutanecarbonyl-3-allylurea, has demonstrated anticonvulsant effects against Metrazol-induced convulsions.
These findings suggest that the cyclobutane scaffold can be a versatile platform for the development of new agents targeting the CNS. The rigid structure of the cyclobutane ring can lead to higher receptor selectivity and improved pharmacological profiles compared to more flexible acyclic analogs.
| Cyclobutane Derivative Class | Observed Neuropharmacological Activity |
| Urea derivatives of cyclobutanecarboxylic acid | CNS depressant |
| N-cyclobutanecarbonyl morpholine | Antitremorine activity |
| 1-cyclobutanecarbonyl-3-allylurea | Anticonvulsant activity |
Chirality and Stereoselective Aspects of 2 Aminocyclobutan 1 One
Enantioselective Synthesis of 2-Aminocyclobutan-1-one
Enantioselective synthesis, or asymmetric synthesis, aims to produce a specific enantiomer of a chiral compound. For this compound and its derivatives, this is pursued through several key strategies that control the formation of the chiral center.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral starting material to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.
One common approach involves the use of oxazolidinone auxiliaries. nih.gov These are attached to a precursor molecule, such as a cyclobutene derivative, to form an N-acyl-oxazolidinone. The bulky and conformationally rigid auxiliary then shields one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby controlling the stereochemical outcome of the reaction. For instance, in a Michael addition reaction, the auxiliary can direct the addition of a nucleophile to a specific face of the cyclobutene ring. nih.gov After the reaction, the auxiliary can be cleaved under hydrolytic conditions to reveal the chiral amine. The development of new chiral auxiliaries that are not derived from natural amino acids offers further opportunities to tailor structural and conformational properties for specific asymmetric processes. nih.gov
Key Features of Chiral Auxiliary Methods:
Covalent Bonding: The auxiliary is covalently attached to the substrate.
Steric Hindrance: The auxiliary directs the reaction by blocking one face of the molecule.
Removal: The auxiliary must be removable without affecting the newly formed stereocenter.
Stoichiometric Use: The chiral auxiliary is typically used in stoichiometric amounts.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using chiral auxiliaries. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool.
For the synthesis of α-aminocyclobutanone derivatives, chiral primary amine catalysts, such as those derived from cinchona alkaloids, have proven effective. researchgate.netrsc.org These catalysts can activate substrates and create a chiral environment around the reacting molecules. For example, an organocatalytic asymmetric condensation between racemic 2-hydroxycyclobutanone and N-alkyl-α-amino acid esters can be catalyzed by a cinchona alkaloid derivative like (DHQD)₂PHAL. researchgate.net Similarly, chiral bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site (e.g., cinchona-based squaramide catalysts), can be highly effective in controlling stereoselectivity in reactions like Michael additions to form substituted cyclobutanes. nih.govrsc.org The catalyst simultaneously activates both the nucleophile and the electrophile, holding them in a specific orientation that favors the formation of one enantiomer over the other.
| Catalyst Type | Example | Application | Typical Outcome |
| Cinchona Alkaloid Derivative | (DHQD)₂PHAL | Asymmetric condensation/keto-enol tautomerization | Access to optically active α-amino cyclobutanones researchgate.net |
| Bifunctional Squaramide Catalyst | Chinchona-based squaramide | Enantioselective sulfa-Michael addition to cyclobutenes | High yield and enantioselectivity (er up to 99.7:0.3) nih.govrsc.org |
| Primary Amine Organocatalyst | Amino acid-derived catalysts | General asymmetric transformations | Versatile for a wide range of enantioselective reactions rsc.org |
Diastereoselective synthesis is employed when a molecule already contains one or more stereocenters and a new one is being created. The existing stereocenter(s) can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others.
In the context of cyclobutane (B1203170) synthesis, a common strategy is the Michael addition onto a substituted cyclobutene precursor. nih.govresearchgate.net If the cyclobutene already possesses a chiral substituent, it can direct the incoming nucleophile to a specific face of the ring system. This substrate-controlled diastereoselectivity can be very high. For example, the synthesis of N-heterocycle-substituted cyclobutanes via a Michael addition onto cyclobutene precursors can yield products with high diastereomeric ratios (dr >95:5). nih.govresearchgate.net The resulting diastereomers can then be separated using standard techniques like chromatography, and subsequent chemical modifications can lead to the desired enantiomer of this compound.
Resolution Techniques for Racemic Mixtures
When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, a racemic mixture (a 1:1 mixture of both enantiomers) can be separated in a process called chiral resolution. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard methods like simple crystallization or distillation. pharmaguideline.comlibretexts.org
The most common resolution strategy involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated. libretexts.org For a racemic mixture of this compound, which is a base, a chiral acid can be used as a resolving agent. pharmaguideline.com
The process typically involves these steps:
Salt Formation: The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This acid-base reaction forms a mixture of two diastereomeric salts. pharmaguideline.comlibretexts.org
Separation: The diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.orgyoutube.com This process, known as fractional crystallization, is repeated until a pure diastereomer is isolated.
Regeneration: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and regenerate the pure enantiomer of the this compound. libretexts.orgyoutube.com
Common Chiral Resolving Agents for Amines:
(+)-Tartaric acid pharmaguideline.com
(-)-Malic acid libretexts.org
(-)-Mandelic acid libretexts.org
(+)-Camphor-10-sulfonic acid libretexts.org
Stereochemical Integrity in Transformations
Once an enantiomerically pure or enriched form of this compound is obtained, it is crucial to maintain its stereochemical integrity during any subsequent chemical reactions. The stereocenter at the C2 position is adjacent to a carbonyl group, which can potentially lead to racemization (loss of enantiomeric purity) under certain conditions.
The hydrogen atom at the C2 position (the α-proton) is acidic and can be removed by a base to form an enolate intermediate. This enolate is planar (achiral), and when it is re-protonated, it can form either enantiomer with equal probability, leading to a racemic mixture. Therefore, reactions involving this compound must be carefully designed to avoid conditions that promote enolization, such as strong bases or high temperatures. Choosing appropriate reagents and mild reaction conditions is essential to ensure that the final product retains the desired stereochemistry.
Impact of Stereoisomerism on Research Applications
The significant effort invested in the stereoselective synthesis and resolution of this compound derivatives is driven by the profound impact of stereoisomerism on their biological activity. In medicinal chemistry and drug discovery, it is a well-established principle that different enantiomers of a chiral molecule can have vastly different pharmacological, metabolic, and toxicological profiles.
This difference arises because biological systems, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit, much like a key fitting into a lock. One enantiomer may bind strongly to a receptor and elicit a desired therapeutic effect, while the other enantiomer may be inactive, less active, or even cause unwanted side effects. researchgate.net
Cyclobutanone (B123998) analogues have been investigated as potential inhibitors of serine proteases, where the strained cyclobutanone ring is thought to mimic the transition state of peptide bond hydrolysis. researchgate.net In such applications, the stereochemistry of the amino group is critical for proper orientation within the enzyme's active site. An incorrect stereoisomer would fail to align with the necessary binding pockets, rendering it ineffective. Therefore, access to enantiomerically pure this compound is a prerequisite for systematically studying its structure-activity relationships and developing it as a lead compound in drug discovery programs.
Spectroscopic Characterization Methods for 2 Aminocyclobutan 1 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-aminocyclobutan-1-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. researchgate.net
In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment. For a this compound scaffold, the methine proton at the C2 position (adjacent to the amino group) is expected to resonate at a distinct chemical shift compared to the methylene (B1212753) protons at C3 and C4. The electron-withdrawing nature of the adjacent carbonyl group and amino group influences these shifts. Coupling constants (J) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the cyclobutane (B1203170) ring.
¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C1) of the cyclobutanone (B123998) ring is highly deshielded and typically appears at a chemical shift in the range of δ 200–220 ppm. The C2 carbon, bonded to the nitrogen atom, would appear further downfield than the C3 and C4 methylene carbons due to the electronegativity of nitrogen. The specific chemical shifts are sensitive to the nature of substituents on the amino group and the cyclobutane ring.
Table 1: Expected NMR Chemical Shift Ranges for a Generic this compound Derivative
| Atom Position | Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C1 | Carbonyl (C=O) | - | ~205-215 |
| C2 | Methine (CH-N) | ~3.5-4.5 | ~50-65 |
| C3 | Methylene (CH₂) | ~1.8-2.8 | ~20-35 |
Note: These are estimated ranges and can vary based on solvent and specific substituents.
Distortionless Enhancement by Polarization Transfer (DEPT-135) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. In a DEPT-135 spectrum, methine (CH) and methyl (CH₃) groups appear as positive signals, while methylene (CH₂) groups appear as negative (inverted) signals. Quaternary carbons (C), including the carbonyl carbon, are not observed in a DEPT-135 spectrum. researchgate.net
For a this compound derivative, the DEPT-135 spectrum would be expected to show a positive signal for the C2 methine carbon and two negative signals for the C3 and C4 methylene carbons. This technique is highly effective for unambiguously assigning carbon multiplicities, complementing the information from standard ¹³C NMR. researchgate.net
For chiral this compound derivatives, determining the enantiomeric excess (ee) is critical. This can be achieved using NMR spectroscopy in conjunction with chiral shift reagents (CSRs), such as lanthanide complexes (e.g., Eu(hfc)₃). tcichemicals.com
A CSR is a chiral molecule that can reversibly bind to the analyte (in this case, the aminocyclobutanone). This interaction forms transient diastereomeric complexes. Since diastereomers have different physical properties, their corresponding nuclei exhibit different chemical shifts in the NMR spectrum. researchgate.net When a CSR is added to a solution of a scalemic mixture, the signals for each enantiomer split into two distinct sets of peaks. The ratio of the integrals of these separated peaks in the ¹H NMR spectrum directly corresponds to the ratio of the enantiomers, allowing for a quantitative determination of the enantiomeric excess. acs.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound. scholarsresearchlibrary.com
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. reading.ac.uk For a newly synthesized this compound derivative, HRMS analysis of the molecular ion (e.g., [M+H]⁺) provides experimental mass data that can be compared to the calculated theoretical mass for a proposed formula. A close match between the experimental and theoretical mass serves as definitive validation of the compound's molecular formula. researchgate.net
X-Ray Crystallography for Absolute Configuration Determination
While NMR with chiral reagents can determine enantiomeric purity, it does not typically reveal the absolute configuration (the actual R/S arrangement) of the stereocenters. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. springernature.comnih.gov
This technique requires a suitable single crystal of the compound. When X-rays are diffracted by the crystal, they produce a unique diffraction pattern that can be mathematically reconstructed into a 3D model of the electron density of the molecule. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration. nih.govresearchgate.net The Flack parameter is a key value in the crystallographic refinement that indicates whether the determined absolute structure is correct. thieme-connect.de This method provides definitive proof of the spatial arrangement of atoms, making it an invaluable tool for stereochemical assignment in chiral this compound derivatives. thieme-connect.de
Chromatographic Techniques for Purity and Stereoisomeric Separation
Chromatography is a fundamental tool for separating and purifying components within a mixture. For chiral molecules like this compound derivatives, specialized chromatographic techniques are essential for separating enantiomers, which are non-superimposable mirror images of each other.
Chiral High-Performance Liquid Chromatography (HPLC) is a premier method for the separation and analysis of enantiomers. nih.gov Given that enantiomers often exhibit different pharmacological and toxicological profiles, their separation is critical in pharmaceutical development. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are among the most widely used and successful for the resolution of a broad range of racemic compounds, including β-aminoketones. nih.govresearchgate.net These CSPs are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govresearchgate.net The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP.
Commonly employed polysaccharide-based columns include:
Chiralcel® series (e.g., OD-H, OJ): Based on cellulose derivatives. nih.govresearchgate.net
Chiralpak® series (e.g., AD, IA, IB): Based on amylose derivatives. nih.govresearchgate.net
Studies on β-aminoketones have shown that cellulose-derived CSPs often exhibit higher enantioselectivity compared to their amylose-based counterparts for this class of compounds. nih.gov The resolving power of these CSPs is significantly influenced by the substituents on the phenylcarbamate moieties of the polysaccharide backbone. Electron-withdrawing groups, such as chlorine, can enhance π-π interactions and improve enantioselective recognition. yakhak.org
Mobile Phase Systems: The choice of the mobile phase is crucial for achieving optimal separation. Both normal-phase and reversed-phase modes can be employed.
Normal-Phase Mode: This mode typically uses a non-polar solvent like n-hexane mixed with a polar modifier, most commonly an alcohol (e.g., isopropanol, ethanol). nih.govchromatographyonline.com The nature and concentration of the alcohol modifier can significantly affect the retention and resolution of the enantiomers. researchgate.net For basic compounds like amines, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and prevent tailing. chromatographyonline.com
Reversed-Phase Mode: This mode utilizes aqueous buffers mixed with organic solvents like acetonitrile. chromatographyonline.com It is a valuable alternative, especially for more polar derivatives.
The selection of the appropriate CSP and mobile phase often involves a screening approach where various combinations are tested to find the optimal conditions for the specific this compound derivative under investigation. nih.govchromatographyonline.com
| Parameter | Typical Conditions for β-Aminoketone Separation | Purpose |
| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® IA) | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase (Normal) | n-Hexane / Isopropanol (or Ethanol) mixtures (e.g., 90:10 v/v) | Elutes the compounds from the column; the ratio is adjusted to optimize resolution and analysis time. |
| Mobile Phase Additive | 0.1% Diethylamine (for basic analytes) | Reduces peak tailing and improves chromatographic efficiency for amines. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting analysis time and resolution. |
| Detection | UV Spectrophotometry (e.g., 254 nm) | Monitors the elution of the separated enantiomers from the column. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification (General Relevance)
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful, non-destructive technique for identifying the functional groups present in a molecule. umsystem.edumdpi.com These two techniques are complementary, as a molecular vibration may be active in one technique but not the other, or may show different intensities. kurouskilab.com
For this compound, vibrational spectroscopy is used to confirm the presence of the key carbonyl (C=O) and amino (N-H) functional groups, as well as the characteristic vibrations of the cyclobutane ring.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. kurouskilab.com The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its principal functional groups.
C=O Stretch: The carbonyl group of the cyclobutanone ring gives rise to a very strong and sharp absorption band. In cyclobutanone itself, this band appears at a relatively high frequency (around 1785 cm⁻¹) due to the ring strain, which is higher than the typical 1715 cm⁻¹ for an open-chain ketone.
N-H Stretch: The primary amine group (-NH₂) will typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
N-H Bend: The scissoring vibration of the primary amine group usually appears as a medium to strong band in the 1590-1650 cm⁻¹ region.
C-H Stretch: The C-H stretching vibrations of the methylene (-CH₂-) groups in the cyclobutane ring are expected in the 2850-3000 cm⁻¹ region.
Ring Vibrations: The cyclobutane ring itself has characteristic skeletal vibrations, including ring puckering modes, which occur at lower frequencies (typically below 1000 cm⁻¹). dtic.milresearchgate.net
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
Symmetric Vibrations: Raman spectroscopy is particularly useful for observing symmetric, non-polar bonds. The C-C bond vibrations within the cyclobutane ring, which might be weak in the IR spectrum, can be more readily observed in the Raman spectrum.
Complementarity to IR: The C=O stretch is also observable in Raman, but often with a lower intensity than in IR. Conversely, vibrations of non-polar moieties are often stronger in Raman spectra. This complementarity aids in a more complete assignment of the vibrational modes of the molecule. kurouskilab.com
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium | Weak-Medium |
| Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 | Medium-Strong | Weak |
| Ketone (C=O) | Stretch | ~1785 (strain-shifted) | Strong | Medium |
| Alkane (-CH₂-) | Stretch | 2850 - 3000 | Medium-Strong | Strong |
| Cyclobutane Ring | Skeletal / Puckering | < 1000 | Variable | Variable |
Microwave Spectroscopy for Conformational Analysis (Relevance to Cyclobutane Ring Systems)
Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. By analyzing the rotational spectrum, it is possible to determine highly accurate rotational constants, from which the precise molecular geometry and conformational details can be derived.
For cyclobutane and its derivatives, microwave spectroscopy is particularly valuable for investigating the conformation of the four-membered ring. A planar cyclobutane ring would have significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.org To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" structure. libretexts.orgdalalinstitute.com In this puckered conformation, one carbon atom is out of the plane of the other three. dalalinstitute.com This puckering is not static, and the ring undergoes a rapid interconversion between equivalent puckered conformations.
Microwave spectroscopy can establish the puckered nature of the ring by precisely determining the moments of inertia from the observed rotational constants. rsc.org The data can be used to calculate structural parameters such as bond lengths and the dihedral angle of the pucker (the out-of-plane angle, which is about 25° for cyclobutane). maricopa.edu For a derivative like this compound, microwave spectroscopy could potentially distinguish between different conformers arising from the puckered ring and the orientation of the amino group (i.e., axial vs. equatorial positions).
| Technique | Information Obtained | Relevance to this compound |
| Microwave Spectroscopy | Rotational Constants, Moments of Inertia, Dipole Moment | Determination of the precise three-dimensional structure. Confirms the non-planar, puckered ("butterfly") conformation of the cyclobutane ring. Allows for the analysis of different conformers (e.g., axial vs. equatorial substituent). |
Theoretical and Computational Investigations of 2 Aminocyclobutan 1 One
Quantum Chemical Studies
Quantum chemical studies utilize the principles of quantum mechanics to compute the properties of molecules. These ab initio and related methods are foundational for deriving detailed information about the electronic structure and energy of 2-Aminocyclobutan-1-one.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. mdpi.commdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. mdpi.com For this compound, DFT calculations can be employed to predict several key properties:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The puckered conformation of the cyclobutane (B1203170) ring is a critical structural feature that can be precisely modeled.
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to help identify the compound and confirm its structural features, such as the characteristic vibrational modes of the carbonyl (C=O) and amine (N-H) groups.
Electronic Properties: Calculation of dipole moment, polarizability, and electrostatic potential maps, which provide insight into the molecule's charge distribution and intermolecular interactions.
DFT calculations are performed by selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) that define the theoretical model. rsc.orgnih.gov The results from such calculations provide a fundamental understanding of the molecule's stability and electronic character.
Table 1: Illustrative DFT-Calculated Parameters for this compound (Note: These are representative values for illustrative purposes, typically calculated using a method like B3LYP/6-311+G(d,p).)
| Parameter | Calculated Value | Unit |
| C=O Bond Length | 1.21 | Ångström (Å) |
| C-N Bond Length | 1.46 | Ångström (Å) |
| C-C-C Bond Angle | ~88-91 | Degrees (°) |
| Dipole Moment | 2.5 - 3.5 | Debye (D) |
| Ground State Energy | (Specific Value) | Hartrees (Eh) |
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com
HOMO: This orbital acts as the primary electron donor in a chemical reaction. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair of the amine group.
LUMO: This orbital acts as the primary electron acceptor. The LUMO is likely to be localized around the π* antibonding orbital of the carbonyl group, making the carbonyl carbon an electrophilic site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in predicting the sites of nucleophilic and electrophilic attack and understanding the molecule's potential role in chemical reactions. nih.gov
Table 2: Representative Frontier Molecular Orbital Data
| Orbital | Energy (Illustrative) | Description |
| HOMO | -6.5 eV | Electron-donating capacity, localized on the amine group. |
| LUMO | -0.8 eV | Electron-accepting capacity, localized on the carbonyl group. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |
While DFT is highly efficient, more computationally intensive methods are used to achieve higher accuracy, particularly for calculating electron correlation effects. Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory are post-Hartree-Fock methods that provide more precise solutions to the electronic Schrödinger equation. wikipedia.orgq-chem.com
Møller-Plesset Perturbation Theory (MP): This method improves upon the Hartree-Fock approximation by treating electron correlation as a perturbation. wikipedia.orgfiveable.me Calculations are typically truncated at the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its balance of cost and improved accuracy over Hartree-Fock. wikipedia.orgq-chem.comfiveable.me These calculations are valuable for obtaining more reliable energies and properties where electron correlation is significant.
Coupled Cluster (CC) Theory: CC methods are considered among the most accurate and reliable quantum chemical methods for small to medium-sized molecules. They provide a highly accurate description of electron correlation. Methods like CCSD (Coupled Cluster with Single and Double excitations) and CCSD(T) (which adds a perturbative correction for triple excitations) are often referred to as the "gold standard" in computational chemistry for their precision, though they come with a high computational cost.
These higher-level calculations are crucial for benchmarking results from more approximate methods like DFT and for investigating systems where precise energy differences are critical.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and medicinal chemistry. nih.govnih.govvilniustech.lt
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a target protein to form a stable complex. researchgate.net The process involves:
Preparation of Structures: Obtaining or generating the 3D structures of both the ligand and the target protein, often from crystallographic data or through homology modeling.
Sampling: Placing the ligand in various positions and orientations within the protein's binding site.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding.
Docking studies can reveal specific interactions, such as hydrogen bonds between the amine or carbonyl groups of the ligand and amino acid residues in the target, as well as hydrophobic interactions involving the cyclobutane ring. nih.govnih.gov This information is vital for understanding the basis of a molecule's potential biological activity. nih.govmdpi.com
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase
| Parameter | Result | Details |
| Binding Affinity (Score) | -6.8 kcal/mol | Indicates a potentially stable binding interaction. |
| Key Interactions | Hydrogen Bond | Amine group (donor) with Asp145 (acceptor). |
| Hydrogen Bond | Carbonyl group (acceptor) with Lys72 (donor). | |
| Hydrophobic Interaction | Cyclobutane ring with a hydrophobic pocket formed by Val55, Leu128. |
In silico (computer-based) screening is a powerful strategy used in early-stage drug discovery to efficiently evaluate large collections of compounds. researchgate.net When using this compound as a core scaffold, a virtual library containing thousands of its derivatives can be generated by computationally adding different chemical groups to its structure.
This virtual library is then subjected to high-throughput virtual screening, where each compound is docked against a specific biological target. The process helps to:
Identify derivatives with the highest predicted binding affinities.
Filter out compounds with undesirable properties (e.g., poor predicted ADME properties).
Prioritize a smaller, more manageable number of promising compounds for actual chemical synthesis and subsequent experimental testing.
This approach significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on candidates with the highest probability of success. vilniustech.lt The unique, rigid, and three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for creating structurally diverse libraries. nih.govnih.gov
Conformational Analysis and Potential Energy Surfaces
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these potential energy surfaces. figshare.comnih.gov An extensive conformational study on 2-substituted cyclobutane-α-amino acid derivatives, which share structural similarities with this compound, has shown that the substituent at the C2 position significantly influences the conformational preference of the ring. figshare.comnih.gov The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle. In the case of this compound, two primary puckered conformations are expected: one with the amino group in an axial position and another with it in an equatorial position. The relative energies of these conformers are dictated by a delicate balance of steric and electronic effects.
The potential energy surface for the ring puckering of this compound would map the energy of the molecule as a function of the ring's puckering coordinates. This surface would reveal the energy barriers between different conformations and the most stable puckered states. The presence of the carbonyl group and the amino group introduces additional complexity due to the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations.
Table 1: Hypothetical Conformational Isomers of this compound and Their Predicted Relative Energies. This table is illustrative and based on general principles of conformational analysis of substituted cyclobutanes.
| Conformer | Amino Group Orientation | Carbonyl Group Orientation | Predicted Relative Energy (kcal/mol) |
| I | Equatorial | Planar (idealized) | 0 (Reference) |
| II | Axial | Planar (idealized) | 0.5 - 1.5 |
| III | Equatorial (Puckered Ring) | Puckered Ring | Lower than axial |
| IV | Axial (Puckered Ring) | Puckered Ring | Higher than equatorial |
Note: The actual energy differences would require specific computational calculations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species and transition states that are often difficult to observe experimentally. For this compound, computational methods can be employed to elucidate the mechanisms of various reactions, such as nucleophilic additions to the carbonyl group, reactions at the α-carbon, and ring-opening reactions.
Furthermore, computational studies can shed light on the role of the amino group in modulating the reactivity of the carbonyl group. The amino group can act as an internal catalyst or as a directing group, influencing the stereochemical outcome of the reaction. Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be particularly useful for studying enzymatic reactions involving this compound, where the active site of the enzyme is treated with a high level of theory (QM) and the rest of the protein is treated with a more computationally efficient method (MM). nih.gov
Predictive Studies on Reactivity and Selectivity
Beyond elucidating reaction mechanisms, computational chemistry can be a powerful predictive tool in organic synthesis. dntb.gov.uarsc.org By understanding the electronic structure and conformational preferences of this compound, its reactivity towards various reagents and the selectivity of its reactions can be predicted.
For example, computational models can be used to predict the regioselectivity and stereoselectivity of reactions. rsc.org In the case of this compound, this could involve predicting the outcome of enolate formation and subsequent alkylation, or the stereochemical course of a reduction of the carbonyl group. These predictions are often based on the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of transition state energies for different possible reaction pathways.
Machine learning models, trained on large datasets of chemical reactions, are also emerging as valuable tools for predicting reaction outcomes. nih.gov While specific models for this compound may not exist, general models for predicting the reactivity of ketones and amines could be applied to gain insights into its chemical behavior. These predictive studies can guide the design of new synthetic routes and the development of novel catalysts for reactions involving this strained cyclic compound.
Advanced Research Topics and Future Directions in 2 Aminocyclobutan 1 One Chemistry
Development of Novel Catalytic Systems for 2-Aminocyclobutan-1-one Synthesis
The efficient and stereocontrolled synthesis of this compound and its derivatives is a primary focus of modern organic chemistry. Research has shifted from classical stoichiometric methods to more advanced and sustainable catalytic systems, including organocatalysis, biocatalysis, and metal-free catalysis, to achieve high levels of enantioselectivity and yield. researchgate.net
Organocatalysis has emerged as a powerful tool, avoiding the use of potentially toxic and expensive metals. nih.gov For instance, imidazolidinone-based catalysts have been successfully employed in the enantioselective α-functionalization of cyclobutanones. nih.gov These catalysts operate via singly occupied molecular orbital (SOMO) catalysis, enabling reactions like α-allylation with high stereocontrol. nih.gov Another significant advancement is the use of thiourea-based catalysts for reactions such as the enantioselective Bayer-Villiger oxidation of 3-substituted cyclobutanones, which converts the cyclobutanone (B123998) core into corresponding lactones efficiently. nih.gov
Biocatalysis offers an environmentally benign alternative, utilizing enzymes to perform highly selective transformations. While specific applications to this compound are still an emerging area, the principles have been demonstrated on the cyclobutane (B1203170) scaffold. Enzymes can be used for desymmetrization and kinetic resolution of cyclobutane derivatives, providing access to enantiopure building blocks. researchgate.net The development of new enzymes and the engineering of existing ones are expected to yield catalysts tailored for the direct and asymmetric synthesis of aminocyclobutanones.
Recent breakthroughs also include the development of single-atom catalysts that can act as "molecular switches," adapting their activity based on the chemical environment. sciencedaily.com A palladium-based single-atom catalyst has been shown to switch between different key reactions in organic chemistry by varying reaction conditions, paving the way for more intelligent and sustainable chemical transformations. sciencedaily.com Such programmable catalysts could revolutionize the synthesis of complex molecules like this compound derivatives.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantage |
|---|---|---|---|
| Organocatalyst | Imidazolidinone derivatives | α-Allylation | High enantioselectivity, metal-free nih.gov |
| Organocatalyst | Thiourea-based catalysts | Bayer-Villiger Oxidation | Efficient oxidation under mild conditions nih.gov |
| Organocatalyst | (S)-proline | Aldol Reactions | Direct asymmetric synthesis nih.gov |
| Single-Atom Catalyst | Palladium-based catalyst | Bioreaction / C-C Coupling | Programmable and adaptive reactivity sciencedaily.com |
Exploration of New Chemical Transformations for the Cyclobutanone Core
The reactivity of the strained cyclobutanone core is a rich area of exploration, offering pathways to diverse and complex molecular architectures. Due to its inherent ring strain, the cyclobutanone moiety is amenable to selective modifications that are challenging in less strained systems. researchgate.netnih.gov
One key area of research is C–H functionalization, which provides an efficient way to install new functional groups directly onto the cyclobutane ring. acs.org This strategy can bypass the need for pre-functionalized starting materials. For example, a carbonyl group on the cyclobutane ring can act as a latent directing group for palladium-catalyzed C–H functionalization, allowing for the controlled, sequential installation of different aryl rings. acs.org This method has proven highly efficient for sp³ C–H functionalization reactions. acs.org
Ring expansion and ring-opening reactions are another major avenue of investigation. The strain energy of the four-membered ring (27.5 kcal/mol) can be harnessed to drive these transformations. nih.govscribd.com Acid-catalyzed ring expansion of chiral cyclobutyl derivatives can lead to the synthesis of other strained carbo- and heterocyclic compounds. nih.gov A notable development is the iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes. This strategy generates distal cyano-substituted alkyl radicals which can then be trapped by molecules like SO₂, CO, or O₂, leading to novel functionalized acyclic products. rsc.org The ring-opening is highly exothermic, driven by the release of ring strain. nih.gov
Furthermore, the electrophilicity of the cyclobutanone carbonyl, enhanced by ring strain, facilitates unique reactions. nih.govacs.org This property allows cyclobutanones to readily form hydrates, which can act as transition-state mimetics for hydrolase enzymes, a concept explored in inhibitor design. acs.org The inherent reactivity of the core also enables various cycloaddition reactions, such as the [2+2] photocycloaddition, to build complex polycyclic systems. scribd.comnih.govacs.org
Rational Design of this compound-Based Scaffolds for Specific Biological Targets
The rigid, three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for medicinal chemistry. researchgate.net It can act as a conformationally restricted mimetic of other bioactive structures, which is a valuable attribute in drug design for enhancing potency and selectivity while minimizing off-target effects. researchgate.net The concept of "escaping from flatland" in drug discovery encourages the use of such 3D scaffolds to explore new chemical space. researchgate.net
Rational design involves using structural and computational analysis to create molecules that fit precisely into the binding site of a biological target, such as an enzyme or receptor. nih.govnih.gov The this compound scaffold is particularly promising in this regard. For example, the strained ketone can mimic the tetrahedral transition state of enzymatic hydrolysis reactions. acs.org An α-amido cyclobutanone was designed as a potential transition-state mimetic for the quorum-quenching metallo-γ-lactonase AiiA, demonstrating the potential of this scaffold in inhibitor design. acs.org
The creation of fragment libraries is a key strategy in modern drug discovery. whiterose.ac.uk Researchers have designed and synthesized focused libraries of novel 3D cyclobutane fragments containing functionalities like secondary amines, amides, and sulfonamides. whiterose.ac.uk These fragments serve as starting points for fragment-based drug discovery (FBDD), where small, low-affinity compounds are identified and then optimized into high-potency leads. whiterose.ac.uk By generating both cis and trans ring isomers, the shape diversity of these libraries can be maximized to target a wider range of biological targets. whiterose.ac.uk
| Scaffold/Derivative | Design Principle | Potential Biological Target | Reference |
|---|---|---|---|
| α-Amido cyclobutanone | Transition-state mimicry | Metallo-γ-lactonase AiiA (hydrolase) | acs.org |
| 3D Cyclobutane Fragments (amines, amides) | Fragment-Based Drug Discovery (FBDD) | Various enzymes and receptors | whiterose.ac.uk |
| (1S,2S)-2-Aminocyclobutan-1-ol | Conformationally restricted scaffold | Modulation of receptors or enzymes | |
| Cyclobutylboronates | Versatile synthetic intermediate | Various, due to role of boronic acids in drug discovery | nih.gov |
Integration of Automated Synthesis and High-Throughput Screening for Derivatives
To accelerate the drug discovery process, the integration of automated synthesis and high-throughput screening (HTS) is crucial. rsc.org These technologies allow for the rapid creation and evaluation of large libraries of compounds, such as derivatives of this compound, to identify promising "hit" molecules. nuvisan.com
Automated synthesis platforms can perform small-scale reactions in parallel, significantly increasing the efficiency of library production. researchgate.net These systems combine liquid handling robotics with analytical techniques like mass spectrometry to synthesize and analyze thousands of unique compounds in a single run. rsc.orgresearchgate.net This approach is ideal for exploring the chemical space around the this compound core by systematically varying substituents and stereochemistry.
Once a library is synthesized, HTS is used to rapidly assess the biological activity of each compound against a specific target. nuvisan.com This involves miniaturized, cost-effective assays that can be performed in 1536-well formats or even smaller scales. rsc.org For cyclobutane derivatives, HTS has been used to enable the enantioselective conjugate borylation of cyclobutenones, a key step in accessing synthetically versatile tertiary cyclobutylboronates. nih.gov The use of a high-throughput chiral ligand screening platform was vital to this discovery. nih.gov Fragment screening, a subset of HTS, is another powerful method for identifying initial binders from a fragment library, which can then be grown or linked to improve potency. nuvisan.com The combination of on-the-fly synthesis and in-situ screening in a miniaturized, automated format represents the future of hit discovery, reducing costs, time, and environmental impact. rsc.org
Sustainability and Green Chemistry in this compound Research
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ajpsonline.comresearchgate.net In the context of this compound research, this translates to developing more environmentally benign synthetic routes.
A key aspect of green chemistry is the use of catalytic rather than stoichiometric reagents. The development of organocatalytic and biocatalytic systems for cyclobutane synthesis directly aligns with this principle, as it often avoids the use of heavy metals and harsh reaction conditions. researchgate.netnih.govnih.gov Multicomponent reactions (MCRs) are another powerful green strategy, as they combine several starting materials in a single, one-pot procedure to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. nih.gov
The choice of solvent is also critical. The push towards using greener solvents like water or ionic liquids, or performing reactions under solvent-free conditions, is a major focus. researchgate.net For example, eco-friendly grinding technology has been proposed for certain syntheses, completely eliminating the need for solvents. nih.gov Furthermore, the use of renewable feedstocks is a primary goal of green chemistry. nih.gov While not yet widely applied to cyclobutane synthesis, future research will likely focus on deriving starting materials from biomass or other renewable sources. nih.gov Evaluating synthetic routes based on metrics like atom economy and E-factor (environmental factor) helps to quantify their sustainability and guide the development of greener processes. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| (1S,2S)-2-Aminocyclobutan-1-ol |
| (S)-proline |
| Palladium |
| Sulfur dioxide (SO₂) |
| Carbon monoxide (CO) |
| Oxygen (O₂) |
| N-(2-Oxocyclobutyl)decanamide |
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 2-Aminocyclobutan-1-one, and how can their efficiency be critically evaluated?
This compound is typically synthesized via cyclization reactions or functional group transformations of pre-existing cyclobutane derivatives. For instance, reductive amination of cyclobutanone precursors or photochemical [2+2] cycloadditions followed by oxidation-amination sequences are common approaches . To evaluate efficiency, researchers should compare:
- Yield optimization : Varying catalysts (e.g., Pd/C for hydrogenation), solvents, and temperatures.
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis, verified by chiral HPLC .
- Purity metrics : NMR integration (e.g., absence of side products in H NMR at δ 1.5–2.5 ppm) and elemental analysis (±0.3% tolerance).
(Basic) What analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Key H NMR signals include cyclobutane ring protons (δ 2.0–3.0 ppm, multiplet) and the amine proton (δ 1.2–1.8 ppm, broad). C NMR should show the carbonyl carbon at δ 210–220 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with ≤2 ppm deviation.
- Chiral HPLC : For enantiopure samples, retention time comparisons against racemic mixtures are critical .
- Purity assessment : Combustion analysis (C, H, N within ±0.4% of theoretical values) and HPLC-DAD (≥95% area under the curve).
(Advanced) How do reaction conditions influence the stability of this compound, and what strategies mitigate decomposition during storage or experimentation?
The compound’s strained cyclobutane ring and reactive amine group make it prone to ring-opening or oxidation. Stability studies should:
- Monitor degradation : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking.
- Optimize storage : Anhydrous conditions (argon atmosphere), low temperatures (−20°C), and light-sensitive containers prevent ketone photodegradation .
- Inert reaction environments : Employ Schlenk techniques for air-sensitive steps (e.g., amination).
(Advanced) How can computational modeling predict the reactivity of this compound in novel synthetic pathways, and what are its limitations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Transition states : Predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at carbonyl vs. amine).
- Thermodynamic stability : Compare strain energy of cyclobutane vs. alternative ring systems.
Limitations : - Solvent effects and steric hindrance may diverge from gas-phase calculations.
- Experimental validation via kinetic studies (e.g., Eyring plots) is essential .
(Advanced) How should researchers resolve contradictions in reported data on the biological activity or physicochemical properties of this compound?
Contradictions often arise from variations in:
- Purity : Impurities (e.g., residual solvents) skew bioactivity assays. Replicate studies with independently synthesized batches.
- Assay conditions : Buffer pH, temperature, or cell lines (for biological studies). Standardize protocols per OECD guidelines.
- Statistical analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers .
(Basic) What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation .
- Spill management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
(Advanced) What strategies optimize the enantioselective synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Chiral catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thioureas for asymmetric induction.
- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes.
- Analytical validation : Cross-verify enantiomeric excess (ee) via F NMR (if fluorinated analogs exist) and chiral HPLC .
(Advanced) How can researchers design experiments to investigate the kinetic vs. thermodynamic control in cyclobutane ring-opening reactions involving this compound?
- Variable-temperature NMR : Track intermediate formation (e.g., enamine tautomers) at −40°C to 80°C.
- Quenching studies : Halt reactions at timed intervals and analyze products via GC-MS.
- Computational kinetics : Compare activation energies (ΔG‡) for competing pathways using DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
